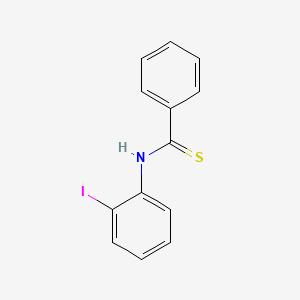

N-(2-Iodophenyl)benzenecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Iodophenyl)benzenecarbothioamide is a useful research compound. Its molecular formula is C13H10INS and its molecular weight is 339.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

N-(2-Iodophenyl)benzenecarbothioamide exhibits significant biological activities that make it a candidate for pharmaceutical applications.

- Anticancer Properties : Research indicates that derivatives of thiourea compounds, such as this compound, demonstrate antiproliferative effects against various cancer cell lines. For instance, compounds derived from benzothiazole scaffolds have shown efficacy in inhibiting cancer cell growth in liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Certain derivatives have demonstrated activity against bacterial strains, suggesting potential use in treating infections .

- Neuroprotective Effects : Some studies have highlighted the neuroprotective capabilities of related compounds in models of ischemia/reperfusion injury, indicating potential applications in neurodegenerative diseases .

Synthetic Methodologies

The synthesis of this compound typically involves the reaction of 2-iodoaniline with thiocarbonyl compounds. Various synthetic routes have been optimized to enhance yield and purity.

- General Synthesis Route :

- React 2-iodoaniline with a thioketone or isothiocyanate.

- Use solvents like DMF or THF under controlled temperatures to facilitate the reaction.

- Purify the resultant compound through recrystallization or chromatography.

This approach not only yields high-purity products but also allows for the introduction of various substituents to modify biological activity .

Case Studies and Research Findings

Several studies have documented the applications of this compound and its derivatives:

- Study on Anticancer Activity : A notable study screened a library of compounds and identified this compound as a potent inhibitor against cancer cell lines. The study utilized multicellular spheroid models to better mimic in vivo conditions, demonstrating enhanced predictive power for anticancer activity .

- Pharmaceutical Development : The compound has been included in research focused on developing new pharmaceuticals targeting specific cancer pathways, particularly through modulation of protein interactions associated with tumor growth .

Potential Therapeutic Uses

Given its diverse biological activities, this compound has potential therapeutic applications:

- Cancer Treatment : Its ability to inhibit cancer cell proliferation positions it as a promising candidate for further development into anticancer therapies.

- Infectious Diseases : With demonstrated antimicrobial properties, it could be explored as a treatment option for bacterial infections resistant to conventional antibiotics.

Summary Table of Applications

Analyse Des Réactions Chimiques

Fragmentation and Loss of Ortho-Iodo Substituent

The ortho-iodine substituent in N-(2-iodophenyl)benzenecarbothioamide undergoes elimination under specific conditions. In mass spectrometry studies of substituted thiobenzamide ions, the loss of ortho-halogeno substituents (Cl, Br, I) occurs via a direct substitution mechanism involving a four-membered transition state .

Key findings :

-

Critical energy : The elimination of iodine requires a critical energy of 1.8–2.1 eV, similar to other halogeno substituents .

-

Kinetic energy release : A kinetic energy release (KER) of 120–150 meV was observed during fragmentation, indicating a concerted process .

This reaction is thermally accessible in the gas phase and provides insights into the stability of the molecular ion under high-energy conditions.

Nucleophilic Substitution with Phosphonochloridates

2-Iodophenol and 2-iodoaniline derivatives react with phosphonochloridates to form phosphonate/phosphonamidate derivatives . Although unstudied for thiobenzamides, the nucleophilic thioamide group in this compound may enable analogous reactions:

Example reaction pathway :

textThis compound + Phosphonochloridate → N-(2-Iodophenyl)-P-dienylphosphonothioamide (via P–S bond formation)

Optimized conditions :

This reactivity could diversify the compound into phosphorus-containing analogs for further cyclization or biological testing.

Oxidative Transformations

Propriétés

Numéro CAS |

85445-09-6 |

|---|---|

Formule moléculaire |

C13H10INS |

Poids moléculaire |

339.2 g/mol |

Nom IUPAC |

N-(2-iodophenyl)benzenecarbothioamide |

InChI |

InChI=1S/C13H10INS/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,(H,15,16) |

Clé InChI |

DRYLYLRETBPDHV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=S)NC2=CC=CC=C2I |

SMILES canonique |

C1=CC=C(C=C1)C(=S)NC2=CC=CC=C2I |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.